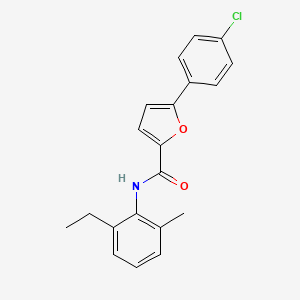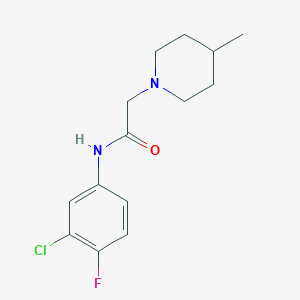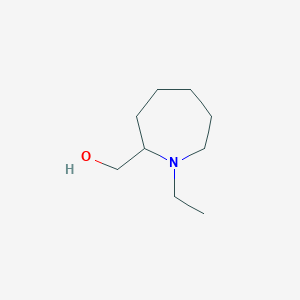![molecular formula C22H22N4O6 B5222961 N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-furylmethyl)ethanediamide]](/img/structure/B5222961.png)
N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-furylmethyl)ethanediamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-furylmethyl)ethanediamide], commonly known as N~1~,N~1~-Bis(2-furylmethyl)-1,2-ethanediamine or BFE, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFE is a symmetrical molecule that contains two identical furan rings attached to a central ethylenediamine backbone.
Scientific Research Applications
BFE has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. BFE has been investigated for its ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, BFE has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of BFE is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. BFE has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in the regulation of inflammation and cancer cell growth. Additionally, BFE has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
BFE has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative stress and damage. Additionally, BFE has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a role in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using BFE in lab experiments is its relatively low toxicity. BFE has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. Additionally, BFE is relatively easy to synthesize, which makes it a cost-effective compound for use in lab experiments. One limitation of using BFE in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of BFE. One area of interest is the development of BFE-based therapies for the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of BFE for cancer treatment, as well as its potential use in combination with other anticancer agents. Additionally, BFE may hold promise for the treatment of neurodegenerative diseases, and further studies are needed to explore its potential therapeutic applications in this area. Finally, the development of novel synthesis methods for BFE may help to improve the yield and purity of this compound, which could facilitate its use in future scientific research.
Synthesis Methods
The synthesis of BFE involves the reaction of 2-furylmethylamine with 1,3-dibromopropane in the presence of sodium hydride to form 1,3-bis(2-furylmethyl)propane. The resulting compound is then reacted with ethylenediamine in the presence of potassium carbonate to form BFE. The overall yield of this synthesis method is approximately 40%.
properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[3-[[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]methyl]phenyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c27-19(21(29)25-13-17-6-2-8-31-17)23-11-15-4-1-5-16(10-15)12-24-20(28)22(30)26-14-18-7-3-9-32-18/h1-10H,11-14H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASUHSYWKAPYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C(=O)NCC2=CC=CO2)CNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5222891.png)

![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5222908.png)

![5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5222915.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5222922.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5222927.png)
![2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5222931.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5222944.png)
![2-(2-furyl)-5-imino-6-{3-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5222954.png)


![(3-fluoro-4-methoxyphenyl)(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)methanone](/img/structure/B5222976.png)
![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5222984.png)